N-(2,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide
Description
N-(2,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide is a synthetic carboxamide derivative featuring a 1,3-diazinane core substituted with aromatic groups. Its structure includes two methoxy groups at the 2- and 5-positions of one phenyl ring and an ethoxy group on the para-position of the second phenyl ring.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-4-30-14-7-5-13(6-8-14)24-20(26)16(12-22-21(24)27)19(25)23-17-11-15(28-2)9-10-18(17)29-3/h5-11,16H,4,12H2,1-3H3,(H,22,27)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUKQZJCGNFQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(CNC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide (CAS Number: 863611-89-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on existing literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 413.4 g/mol. Its structure features a diazinane core substituted with methoxy and ethoxy groups, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 863611-89-6 |
| Molecular Formula | C21H23N3O6 |
| Molecular Weight | 413.4 g/mol |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, related compounds have shown efficacy against various cancer cell lines including breast, colon, lung, and prostate cancers at low micromolar concentrations. These compounds were compared to etoposide, a well-known chemotherapeutic agent, and demonstrated lower toxicity to normal cells while inducing apoptosis in cancer cells at the G1 phase of the cell cycle .
The proposed mechanism of action involves the inhibition of topoisomerase II enzymes, which are crucial for DNA replication and transcription. Inhibition of these enzymes leads to increased DNA damage and subsequent apoptosis in cancer cells. Molecular docking studies have supported these findings by demonstrating that these compounds can effectively bind to the active site of topoisomerase II .
Reactive Oxygen Species (ROS) Induction
Another significant aspect of the biological activity of this compound is its ability to induce reactive oxygen species (ROS) levels in cancer cells. The elevation of ROS is linked to oxidative stress and can trigger apoptotic pathways, further enhancing the anticancer effects of the compound .
Case Studies
A relevant study evaluated a series of compounds structurally related to this compound in vitro. The results indicated that certain derivatives showed potent selective inhibition of topoisomerase II without intercalating into DNA. The study also highlighted that these compounds exhibited low toxicity towards normal cells while effectively targeting cancerous cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural similarities with several pesticide-related carboxamides. Below is a comparative analysis based on substituent effects and reported uses of analogous compounds (Table 1).
Table 1: Structural and Functional Comparison of Related Carboxamides
| Compound Name | Key Substituents | Use/Application |
|---|---|---|
| N-(2,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carboxamide (Target) | 2,5-dimethoxy, 4-ethoxy, 2,6-dioxo-diazinane | Not specified |
| N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) | 2,3-dichloro, ethoxymethoxy | Herbicide safener |
| N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) | 2,4-difluoro, trifluoromethylphenoxy | Herbicide |
| N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide (Mefluidide) | 2,4-dimethyl, trifluoromethylsulfonylamino | Plant growth regulator |
Key Observations
Substituent Effects on Bioactivity: The target compound’s dimethoxy and ethoxy groups enhance lipophilicity compared to etobenzanid’s dichloro substituents, which may improve membrane permeability but reduce water solubility .
Functional Group Diversity: Unlike mefluidide (a plant growth regulator with sulfonamide linkage), the target’s 1,3-diazinane ring and carboxamide group suggest a distinct mode of action, possibly targeting enzymes like acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO) .
Research Findings and Limitations
- Gaps in Evidence : The provided materials lack explicit data on the target compound’s synthesis, efficacy, or toxicity. Comparisons are extrapolated from structural analogs.
- Hypothetical Applications : Based on substituent analysis, the compound may exhibit herbicidal or fungicidal activity, but experimental validation is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
